Cas no 946286-84-6 (N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide)

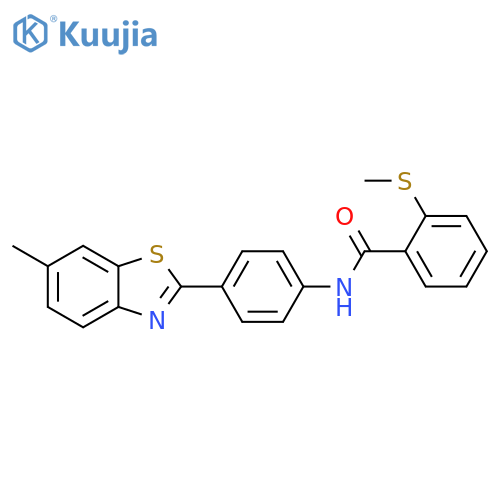

946286-84-6 structure

商品名:N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide

- Benzamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-2-(methylthio)-

- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide

- 946286-84-6

- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide

- F2553-0020

- AKOS002070537

- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide

-

- インチ: 1S/C22H18N2OS2/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25)

- InChIKey: PQNVQCKVARMZOJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C2=NC3=CC=C(C)C=C3S2)C=C1)(=O)C1=CC=CC=C1SC

計算された属性

- せいみつぶんしりょう: 390.08605555g/mol

- どういたいしつりょう: 390.08605555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.35±0.70(Predicted)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2553-0020-25mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-5mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-4mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-75mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-3mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-50mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-2mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-10mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-5μmol |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2553-0020-30mg |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide |

946286-84-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

946286-84-6 (N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 307-59-5(perfluorododecane)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量